molecular formula C20H20F3N3O4S B1222531 2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

Cat. No. B1222531
M. Wt: 455.5 g/mol
InChI Key: YXUGALMTAJORPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester is a member of morpholines.

Scientific Research Applications

Cardiotonic Activity

  • 2-Substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters have been synthesized and tested for cardiotonic activity, showing positive inotropic activity, although inferior to that of milrinone (Mosti et al., 1992).

Reaction with Active Methylene Compounds

  • A study on the Diels−Alder Reaction of 5-Amino-2-furancarboxylic acid methyl ester with various dienophiles, leading to ring-opened cycloadducts, demonstrates the compound's reactivity and potential for creating polysubstituted anilines (Padwa et al., 1997).

Rearrangement Studies

  • Research on the rearrangement of 2-Cyano-3-mercapto-3-(methylthio)acrylamide with aliphatic carboxylic acids has provided insights into the formation of cyclic compounds with potential applications in synthetic chemistry (Yokoyama et al., 1987).

Synthesis of Esters and Amides

  • Novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids have been developed, showcasing the versatility of these compounds in synthetic chemistry (Santilli et al., 1971).

Insecticidal Activity

  • Studies on substituted 2-anilino-3-methylbutyrates have revealed their potential as synthetic pyrethroid esters for insecticidal applications, indicating the diverse biological activity of these compounds (Henrick et al., 1980).

Electrochemical Fluorination

  • The electrochemical fluorination of nitrogen-containing carboxylic acids, including methyl esters of cyclic amino-group substituted carboxylic acids, has been explored, demonstrating applications in the synthesis of fluorinated compounds (Abe et al., 1990).

properties

Product Name

2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

Molecular Formula

C20H20F3N3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C20H20F3N3O4S/c1-31-18-14(3-2-6-24-18)19(28)30-12-17(27)25-15-11-13(20(21,22)23)4-5-16(15)26-7-9-29-10-8-26/h2-6,11H,7-10,12H2,1H3,(H,25,27)

InChI Key

YXUGALMTAJORPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
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2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
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2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
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2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
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2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
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2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

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